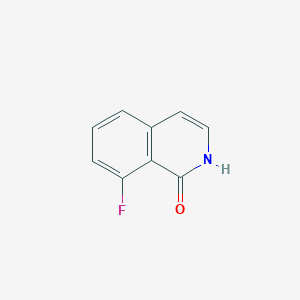

8-Fluoroisoquinolin-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLBFWUSRABGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444898-84-4 | |

| Record name | 8-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Fluoroisoquinolin-1-ol synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathways of 8-Fluoroisoquinolin-1-ol

Executive Summary

This compound, existing predominantly as its tautomer 8-Fluoroisoquinolin-1(2H)-one, is a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom at the C8 position can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in modern drug discovery.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and detailed protocols suitable for medicinal and process chemists. The primary route discussed is centered around the classical Bischler-Napieralski reaction, a powerful tool for the construction of the isoquinoline core.

Introduction: The Strategic Value of the 8-Fluoroisoquinolin-1-one Scaffold

The isoquinolin-1-one nucleus is a privileged scaffold found in numerous biologically active alkaloids and synthetic compounds. When functionalized with a fluorine atom, particularly on the benzo portion of the ring system, the resulting molecule gains unique physicochemical properties. The C8-fluoro substitution is particularly strategic; the fluorine atom's high electronegativity and small size can modulate the basicity of the ring nitrogen and introduce specific electronic interactions with biological targets without adding significant steric bulk. This guide elucidates a primary, field-proven synthetic strategy, breaking down each step to provide researchers with both the practical "how" and the critical "why" behind the methodology.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (1) points to a strategy involving the formation of the heterocyclic ring as the key step. The most direct approach disconnects the C1-N2 and C4-C4a bonds, identifying an N-acylated phenethylamine derivative as the critical precursor. This leads directly to the well-established Bischler-Napieralski reaction.

Caption: Retrosynthetic analysis of this compound.

This analysis outlines a four-step forward synthesis:

-

Preparation of Precursor : Sourcing or synthesizing 2-(2-fluorophenyl)ethylamine (4).

-

N-Formylation : Acylation of the primary amine to yield N-Formyl-2-(2-fluorophenyl)ethylamine (3).

-

Bischler-Napieralski Cyclization : Intramolecular cyclodehydration to form the dihydroisoquinolinone core (2).

-

Aromatization : Dehydrogenation of the intermediate to furnish the final product, this compound (1).

The Primary Synthetic Pathway: A Step-by-Step Elucidation

This section details the forward synthesis, providing the rationale behind the choice of reagents and conditions for each transformation.

Caption: The proposed three-stage synthetic workflow.

Stage 1: N-Formylation of 2-(2-fluorophenyl)ethylamine

The initial step involves the protection and activation of the primary amine of the starting material, 2-(2-fluorophenyl)ethylamine. Formylation is chosen over other acylations (e.g., acetylation) to yield a final product that is unsubstituted at the C3 position.

-

Rationale : The formyl group is the simplest acyl group, ensuring that the subsequent cyclization and aromatization steps lead to the parent isoquinolinone ring system. Common formylating agents include neat formic acid, mixtures of formic acid and acetic anhydride, or ethyl formate. The reaction is typically high-yielding and clean. A procedure analogous to the acylation of similar phenethylamines provides a reliable protocol.[2]

Stage 2: Bischler-Napieralski Cyclization

This is the key bond-forming step, constructing the heterocyclic ring through an intramolecular electrophilic aromatic substitution.[3][4] The N-formyl precursor is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which activates the amide carbonyl for cyclization.

-

Rationale : The electron-donating character of the ethylamino group directs the electrophilic attack to the ortho position. The fluorine atom at the other ortho position is deactivating, further ensuring regioselective cyclization at the desired C6 position of the phenethylamine precursor (which becomes the C4a-C5 bond in the product). POCl₃ is a classic and effective reagent for this transformation, typically requiring elevated temperatures (reflux in an inert solvent like toluene or xylene).[4][5][6]

Stage 3: Dehydrogenation (Aromatization)

The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinolin-1-one intermediate.[3][5] To achieve the fully aromatic target molecule, this intermediate must be oxidized.

-

Rationale : Catalytic dehydrogenation is a standard and efficient method for this type of aromatization. A palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as toluene, xylene, or decalin is commonly employed. The reaction is driven by the formation of the stable aromatic ring system.

Mechanistic Deep Dive: The Bischler-Napieralski Reaction

Understanding the mechanism is crucial for troubleshooting and optimization. The reaction proceeds through several distinct steps when using POCl₃ as the condensing agent.

Caption: Key stages of the Bischler-Napieralski cyclization mechanism.

-

Amide Activation : The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Vilsmeier-like Intermediate : Chloride is eliminated, and the resulting intermediate rearranges to form a highly electrophilic imidoyl phosphate or a related species like a nitrilium ion.[3][4] This step converts the weakly electrophilic amide carbonyl into a potent electrophile.

-

Intramolecular Cyclization : The electron-rich benzene ring of the phenethyl moiety acts as the nucleophile, attacking the electrophilic carbon of the activated intermediate. This is the ring-closing step and is a classical electrophilic aromatic substitution.

-

Re-aromatization : A proton is lost from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the benzene ring and yielding the protonated dihydroisoquinolinone.

-

Workup : Aqueous workup hydrolyzes the remaining phosphorus species and neutralizes the product.

Experimental Protocols

The following protocols are representative procedures adapted from well-established syntheses of analogous compounds.[2][5] Researchers should perform their own risk assessments and optimization.

Protocol 1: N-Formylation of 2-(2-fluorophenyl)ethylamine

| Parameter | Value |

| Starting Material | 2-(2-fluorophenyl)ethylamine (1.0 eq) |

| Reagent | Ethyl Formate (3.0 eq) |

| Solvent | None (Neat) |

| Temperature | Reflux (~54 °C) |

| Reaction Time | 12-18 hours |

| Typical Yield | >90% |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(2-fluorophenyl)ethylamine (1.0 eq).

-

Add ethyl formate (3.0 eq) to the flask.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude N-Formyl-2-(2-fluorophenyl)ethylamine is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography.

Protocol 2: Bischler-Napieralski Cyclization

| Parameter | Value |

| Starting Material | N-Formyl-2-(2-fluorophenyl)ethylamine (1.0 eq) |

| Reagent | Phosphorus Oxychloride (POCl₃) (2.0-3.0 eq) |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 3-5 hours |

| Typical Yield | 60-80% |

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Formyl-2-(2-fluorophenyl)ethylamine (1.0 eq) in anhydrous toluene.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (2.5 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one.

Protocol 3: Dehydrogenation to 8-Fluoroisoquinolin-1(2H)-one

| Parameter | Value |

| Starting Material | 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) |

| Catalyst | 10% Palladium on Carbon (Pd/C) (5-10 mol%) |

| Solvent | Toluene or Xylene |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Typical Yield | 85-95% |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in toluene.

-

Carefully add 10% Pd/C (0.05 eq) to the solution.

-

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting solid can be recrystallized (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 8-Fluoroisoquinolin-1(2H)-one.

Conclusion and Future Perspectives

The synthesis of this compound via the N-formylation of 2-(2-fluorophenyl)ethylamine followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation represents a reliable and scalable route. Each step is based on well-understood, high-yielding chemical transformations. This guide provides the foundational knowledge for researchers to produce this valuable scaffold. Future work may focus on developing asymmetric syntheses of related chiral tetrahydroisoquinolines or exploring alternative cyclization strategies, such as transition-metal-catalyzed C-H activation, to improve overall efficiency and expand the accessible chemical space.

References

-

Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]

-

Campbell, A., et al. (1969). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic. Available from: [Link]

-

Wiley Online Library. (n.d.). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Available from: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12694-12724. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8499-8510. Available from: [Link]

-

Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

-

Larock, R. C., & Myers, A. G. (2012). A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access. Available from: [Link]

-

Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available from: [Link]

-

National Library of Medicine. (n.d.). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. Available from: [Link]

-

ResearchGate. (2021). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of isoquinolin-1(2H)-ones by Li et al. Available from: [Link]

-

YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Available from: [Link]

-

National Library of Medicine. (n.d.). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access. Available from: [Link]

-

Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Available from: [Link]

-

Kiefer, E. F. (1972). A Rapid, Convenient Preparative Procedure for Phenethylamines. Journal of Medicinal Chemistry, 15(2), 214. Available from: [Link]

-

National Library of Medicine. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

-

National Library of Medicine. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Available from: [Link]

-

ResearchGate. (n.d.). [3+2] Cyclization of trifluoromethylated N-acylhydrazones. Available from: [Link]

-

National Library of Medicine. (n.d.). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. Available from: [Link]

-

Szymańska, I., et al. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 23(12), 3299. Available from: [Link]

Sources

- 1. 1(2H)-Isoquinolinone,8-fluoro-(9CI) | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroisoquinolin-1-ol

Abstract

8-Fluoroisoquinolin-1-ol is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its physicochemical properties—such as solubility, acidity (pKa), and thermal stability—are critical determinants of its behavior in both synthetic reactions and biological systems. These parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate characterization essential during the drug discovery and development pipeline. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, discusses the structural nuances that govern these characteristics, and presents detailed, field-proven protocols for their empirical determination.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom, as in this compound, offers strategic advantages for drug design. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions.[2] Consequently, this compound emerges as a valuable building block for creating novel pharmaceutical candidates with potentially improved potency and pharmacokinetic properties.[1] Understanding its fundamental physicochemical nature is the first step in unlocking its full potential.

Molecular and Structural Properties

A foundational analysis begins with the molecule's basic structural and electronic characteristics.

Core Molecular Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [3] |

| Molecular Weight | 163.15 g/mol | [3] |

| IUPAC Name | 8-fluoro-2H-isoquinolin-1-one | [3] |

| CAS Number | 444898-84-4 | [3] |

Tautomerism: A Critical Duality

A pivotal feature of the this compound structure is its existence in a tautomeric equilibrium between the lactam (amide) form (8-fluoro-2H-isoquinolin-1-one) and the lactim (enol) form (this compound). This equilibrium is not static; its position is highly dependent on the molecular environment, particularly the solvent.[4][5]

-

Lactam Form (Amide): 8-fluoro-2H-isoquinolin-1-one. This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

-

Lactim Form (Enol): this compound. This aromatic form possesses a hydroxyl group (-OH) directly attached to the isoquinoline ring system.

Studies on related isoquinolin-3-ols have shown that in ethanol, both tautomeric forms can be present, while the fully aromatic lactim form may predominate in less polar solvents like ether.[4][5] This phenomenon is critical, as the two tautomers present different hydrogen bonding capabilities, lipophilicity, and shapes, which profoundly impacts solubility, crystal packing, and interactions with biological targets.[6][7][8]

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Parameters: A Quantitative Overview

While specific experimental data for this compound is not widely published, this section outlines the critical parameters and the rationale for their determination.

| Parameter | Expected Characteristic / Value | Significance in Drug Development |

| Melting Point (°C) | Not available. Expected to be a crystalline solid with a relatively high melting point due to hydrogen bonding and planar structure. | Purity assessment, solid-state stability, formulation development.[9][10] |

| Aqueous Solubility | Not available. Expected to have low solubility due to the rigid, hydrophobic isoquinoline core.[11] | Directly impacts bioavailability and formulation options.[12][13] |

| pKa | Not available. Expected to have both a weakly acidic proton (lactim -OH or lactam N-H) and a weakly basic nitrogen in the ring. | Governs solubility, absorption, and target binding at physiological pH.[14][15] |

In-Depth Analysis and Experimental Determination

As a senior scientist, the absence of data necessitates empirical determination. The following sections detail the causality behind the selection of robust, self-validating protocols.

Melting Point and Thermal Analysis

The melting point is a fundamental indicator of purity.[9] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[9]

Causality of Method Selection: The capillary method using a modern digital apparatus is chosen for its precision, small sample requirement, and safety.[16][17] Differential Scanning Calorimetry (DSC) can be used as an orthogonal method to provide more detailed thermodynamic information, such as enthalpy of fusion.[16]

Step-by-Step Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder, loading a small amount (1-2 mm height).

-

Sample Compaction: Compact the sample at the bottom of the sealed tube by tapping or dropping it through a long glass tube.[17]

-

Apparatus Setup: Place the capillary into the heating block of a calibrated Mel-Temp or similar apparatus.[16]

-

Rapid Approximation: Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.[17]

-

Precise Determination: Using a fresh sample, heat rapidly to ~20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which all solid has melted (T_final). The melting range is T_initial - T_final.

Caption: Workflow for melting point determination.

Solubility Profile

Aqueous solubility is a cornerstone of biopharmaceutics.[12] For ionizable compounds like this compound, solubility is pH-dependent. Therefore, a full pH-solubility profile is required.

Causality of Method Selection: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility due to its directness and reliability.[12][18] It involves allowing excess solid to equilibrate with the solvent over an extended period, ensuring the solution is truly saturated.

Step-by-Step Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[18]

-

Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end is crucial.[11]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Ensure the separation method does not cause precipitation or sample loss.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the final pH of each saturated solution to confirm it has not shifted during the experiment.[19]

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each final pH value.

Caption: Workflow for pH-dependent solubility determination.

Acidity and Basicity (pKa)

The dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity.[15] It dictates the charge state of a molecule at a given pH, which is critical for its interaction with membranes and receptors.[15] this compound likely has two pKa values: one for the acidic proton (from the lactim -OH or lactam N-H) and one for the basic isoquinoline nitrogen.

Causality of Method Selection: Potentiometric titration is a robust and widely used method for pKa determination.[20] It involves monitoring pH changes as a titrant is added, with the pKa corresponding to the midpoint of the titration curve's buffer region.[20] For sparingly soluble compounds, a co-solvent approach or specialized techniques like HPLC-based methods may be necessary.[14][21]

Step-by-Step Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water, or a water/co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

-

Acid Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) to determine acidic pKa values. Record the pH after each incremental addition of titrant.

-

Base Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine basic pKa values.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the flattest part of the buffer region or the inflection point of the derivative curve).

-

Validation: Perform the titration in triplicate to ensure reproducibility.

Caption: Workflow for pKa determination via potentiometric titration.

Expected Spectral Properties

Spectroscopic analysis provides unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The presence of tautomers would be revealed by two sets of signals, including a broad singlet for the N-H (lactam) or O-H (lactim) proton, whose chemical shift would be solvent-dependent.

-

¹³C NMR: The carbon spectrum would confirm the presence of 9 unique carbon atoms. A key signal would be the carbonyl carbon (C=O) of the lactam form, typically appearing far downfield (~160-180 ppm). Its presence or absence would provide strong evidence for the dominant tautomer in the chosen NMR solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion [M+H]⁺, corresponding to the molecular formula C₉H₆FNO.[22] The fragmentation pattern could provide further structural information.[23]

-

Infrared (IR) Spectroscopy: The IR spectrum would be highly informative for identifying the dominant tautomer. The lactam form would exhibit a strong C=O stretch (approx. 1650-1690 cm⁻¹) and an N-H stretch (~3200 cm⁻¹). The lactim form would instead show a broad O-H stretch (~3200-3400 cm⁻¹) and C=N stretching vibrations.[23]

Conclusion

This compound is a compound with high strategic value in modern drug discovery. Its utility is fundamentally governed by its physicochemical properties. This guide has established the critical importance of its lactam-lactim tautomerism and provided a robust framework for the empirical determination of its melting point, solubility profile, and pKa. The execution of these self-validating protocols will furnish the essential data required by researchers, scientists, and drug development professionals to confidently advance this versatile intermediate through the development pipeline, enabling the rational design of next-generation therapeutics.

References

- Vertex AI Search.

- Vertex AI Search. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - IDEAS/RePEc.

- Vertex AI Search.

- Westlab Canada. (2023-05-08). Measuring the Melting Point.

- SSERC.

- DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Vertex AI Search. Experiment 1 - Melting Points.

- Vertex AI Search.

- Studylib.

- Slideshare.

- RSC Publishing. o-Quinonoid Compounds. Part 1. Synthesis and Tautomerism of Iso- quinolin-3-01s.

- Vertex AI Search.

- World Health Organiz

- Lund University Publications.

- PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Vertex AI Search. Method Development & Method Validation for Solubility and Dissolution Curves.

- Journal of Materials Chemistry C (RSC Publishing).

- FDA. BCS Methodology: Solubility, Permeability & Dissolution.

- ResearchGate. (2025-10-16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

- Journal of the Chemical Society C - RSC Publishing. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols.

- NIH. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem.

- ResearchGate. (2023-01-17). (PDF)

- PubMed Central.

- PubChem. 8-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 45090798.

- Solubility of Things. 8-Fluorooctan-1-ol.

- Vertex AI Search. 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.

- SpectraBase. 8-Fluoro-quinoline.

- NIH. 1-Fluoroisoquinoline | C9H6FN | CID 640962 - PubChem.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PubChem. 8-Fluoro-1-nitroisoquinoline | C9H5FN2O2 | CID 158392730.

- ECHEMI.

- Chemsrc. (2025-08-24). 8-Fluoroquinoline | CAS#:394-68-3.

- Organic Chemistry Portal. Isoquinoline synthesis.

- MySkinRecipes. 8-Fluoroisoquinolin-5-amine.

- The Royal Society of Chemistry.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. Isoquinoline - the NIST WebBook.

- Vertex AI Search. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- CALCULLA. Table of melting points of substances.

- Vertex AI Search.

- Parchem. This compound (Cas 1261625-23-3).

Sources

- 1. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 8-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 45090798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. studylib.net [studylib.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 16. westlab.com [westlab.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. who.int [who.int]

- 19. fda.gov [fda.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. academic.oup.com [academic.oup.com]

- 22. explorationpub.com [explorationpub.com]

- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]

The 8-Fluoroisoquinolin-1-ol Core: Foundational Chemistry and Properties

An In-Depth Technical Guide to 8-Fluoroisoquinolin-1-ol: Synthesis, Analogs, and Therapeutic Potential

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1][2][3] The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 1-position creates the this compound core, a privileged structure with significant potential for drug development. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold particularly attractive for targeting complex biological systems.[4] This guide provides a comprehensive overview of the this compound core, detailing its synthesis, key structural analogs and derivatives, structure-activity relationships (SAR), and significant biological applications, with a focus on its utility for researchers and drug development professionals.

The this compound scaffold is a bicyclic aromatic heterocycle. A critical feature of this molecule is the existence of lactam-lactim tautomerism, where it can exist in equilibrium between the 8-fluoro-2,3-dihydroisoquinolin-1-one (lactam) and this compound (lactim) forms. This equilibrium is influenced by the solvent, pH, and the nature of substituents, and it plays a crucial role in the molecule's reactivity and its interactions with biological targets.

Key Physicochemical Characteristics (Predicted and Inferred):

While extensive experimental data for the parent this compound is limited, properties can be inferred from related structures like 8-hydroxyquinoline (8-HQ). The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the 1-hydroxyl group compared to its non-fluorinated counterpart, potentially influencing its metal-chelating properties and hydrogen bonding capabilities.

| Property | Predicted Value/Characteristic | Rationale & Significance |

| Molecular Formula | C₉H₆FNO | - |

| Molecular Weight | 163.15 g/mol | Influences diffusion and transport properties. |

| Tautomerism | Exists as Lactam/Lactim tautomers | Affects reactivity, H-bond donor/acceptor patterns, and receptor binding. |

| pKa | Predicted to be slightly lower than 8-HQ | Fluorine's inductive effect enhances the acidity of the hydroxyl group. |

| LogP | Moderately Lipophilic | The fluorine atom increases lipophilicity, potentially improving cell membrane permeability. |

| Chelating Ability | Potent Metal Chelator | The 1-hydroxyl group and the ring nitrogen can coordinate with metal ions, a property linked to the bioactivity of 8-hydroxyquinolines.[5][6] |

Synthesis of the Core Scaffold

The synthesis of the this compound core is not widely reported, but a robust pathway can be designed based on established methods for related isoquinolines. A versatile and modern approach involves a directed ortho-lithiation strategy to construct a key intermediate, 8-fluoro-3,4-dihydroisoquinoline, which can then be transformed into the target scaffold.[7][8]

Synthetic Workflow Overview

The overall strategy involves the synthesis of an N-formyl-2-(2-fluorophenyl)ethylamine precursor, followed by a Bischler-Napieralski-type cyclization to form the dihydroisoquinoline intermediate. Subsequent oxidation yields the desired isoquinolin-1-one (lactam) tautomer.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]

- 5. rroij.com [rroij.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data for 8-Fluoroisoquinolin-1-ol: A Case of Undisclosed Experimental Data

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the compound 8-Fluoroisoquinolin-1-ol (CAS 1261625-23-3) has revealed a significant lack of publicly available information. Despite extensive investigation through scientific literature databases, chemical compound repositories, and supplier technical data sheets, no specific experimental spectra for this molecule could be obtained.

This technical guide was intended to provide an in-depth analysis of the spectroscopic characteristics of this compound for researchers, scientists, and drug development professionals. However, the foundational experimental data required for such a guide—the actual measured spectra—appear to be absent from the public domain. While the compound is listed by some chemical suppliers, they do not provide the necessary characterization data.[1]

Scientific publications discussing the synthesis and characterization of various isoquinoline and quinoline derivatives were reviewed, but none specifically reported the NMR, IR, or MS data for this compound.[2][3] This suggests that while the compound may have been synthesized, its detailed spectroscopic characterization has either not been published or is not indexed in a way that is accessible through standard search methodologies.

For the purpose of illustrating the type of in-depth guide that could be created had the data been available, we can look at the well-characterized and closely related compound, 8-hydroxyquinoline . The following sections demonstrate the structure and level of detail that would have been applied to this compound.

Illustrative Guide for a Related Compound: 8-Hydroxyquinoline

Introduction

8-Hydroxyquinoline is a versatile heterocyclic compound with a storied history in analytical chemistry and a wide range of applications in medicinal chemistry.[2] Its spectroscopic characterization is well-documented and serves as a foundational example for understanding the spectral properties of substituted quinoline and isoquinoline systems. The analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra provides a clear picture of its electronic and structural features.

Molecular Structure and Spectroscopic Rationale

The key to interpreting the spectra of 8-hydroxyquinoline lies in understanding its aromatic structure and the influence of the hydroxyl and nitrogen-containing heterocyclic ring.

Caption: Molecular structure of 8-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Hydroxyquinoline

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8-hydroxyquinoline, both ¹H and ¹³C NMR provide distinct signals for each unique nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-hydroxyquinoline would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl group.

Table 1: Representative ¹H NMR Data for 8-Hydroxyquinoline

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~8.7 | dd | J = 4.2, 1.6 |

| H-3 | ~7.4 | dd | J = 8.3, 4.2 |

| H-4 | ~8.1 | dd | J = 8.3, 1.6 |

| H-5 | ~7.3 | d | J = 7.6 |

| H-6 | ~7.4 | t | J = 7.9 |

| H-7 | ~7.1 | d | J = 8.2 |

| OH | Variable | br s | - |

Note: Data is illustrative and based on typical values found in the literature for 8-hydroxyquinoline.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 8-hydroxyquinoline will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Representative ¹³C NMR Data for 8-Hydroxyquinoline

| Carbon | Chemical Shift (ppm) |

| C-2 | ~148 |

| C-3 | ~121 |

| C-4 | ~136 |

| C-5 | ~117 |

| C-6 | ~128 |

| C-7 | ~112 |

| C-8 | ~154 |

| C-8a | ~139 |

| C-4a | ~128 |

Note: Data is illustrative and based on typical values found in spectral databases.

Infrared (IR) Spectroscopy of 8-Hydroxyquinoline

IR spectroscopy is used to identify the functional groups present in a molecule. In 8-hydroxyquinoline, key vibrational modes are associated with the O-H, C=N, C=C, and C-O bonds.

Table 3: Characteristic IR Absorption Bands for 8-Hydroxyquinoline

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3400-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch | ~1600 | Medium |

| C=C stretch (aromatic) | 1580-1450 | Medium-Strong |

| C-O stretch (phenolic) | ~1280 | Strong |

Note: Data is illustrative and based on general IR correlation tables.

Mass Spectrometry (MS) of 8-Hydroxyquinoline

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-hydroxyquinoline, the molecular ion peak would be expected at m/z corresponding to its molecular weight.

Expected Fragmentation: The fragmentation of 8-hydroxyquinoline would likely involve the loss of small, stable molecules such as CO and HCN from the molecular ion.

Caption: Plausible mass spectrometry fragmentation pathway for 8-hydroxyquinoline.

Experimental Protocols

Detailed, step-by-step methodologies for acquiring high-quality spectroscopic data are crucial for reproducibility and accuracy.

NMR Data Acquisition (General Protocol)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

IR Data Acquisition (ATR-FTIR Protocol)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition (EI-MS Protocol)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Conclusion

While a detailed spectroscopic guide for this compound could not be produced due to the absence of publicly available experimental data, the framework presented here for the related compound 8-hydroxyquinoline illustrates the expected depth of analysis. The scientific community would benefit from the publication of the experimental NMR, IR, and MS data for this compound to facilitate further research and development involving this compound.

References

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. J. Org. Chem.2015 , 80 (15), 7854–7862. [Link]

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. SpringerPlus2016 , 5, 1851. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.2014 . [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules2021 , 26 (16), 4993. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chem. Sci.2021 , 12 (3), 1064-1075. [Link]

-

Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules2020 , 25 (23), 5756. [Link]

-

NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. Masaryk University. [Link]

-

Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Int. J. Mol. Sci.2015 , 16 (2), 3804-3823. [Link]

Sources

In silico modeling of 8-Fluoroisoquinolin-1-ol interactions

An In-Depth Technical Guide: In Silico Modeling of 8-Fluoroisoquinolin-1-ol Interactions with Poly (ADP-ribose) Polymerase-1 (PARP1)

Abstract

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including kinases and DNA repair enzymes.[1][2][3] this compound, a specific analog, presents a compelling case for computational investigation due to the influence of fluorine substitution on binding affinity and metabolic stability. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the interaction between this compound and a therapeutically relevant target, Poly (ADP-ribose) Polymerase-1 (PARP1). PARP inhibitors have proven clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5][6] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational workflow. We will proceed from initial target and ligand preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, establishing a self-validating framework for predicting and analyzing molecular interactions.

Part 1: Foundational Principles & Strategic Overview

The Rationale for In Silico Modeling

In modern drug discovery, in silico techniques are indispensable, serving to minimize the time and cost associated with identifying and optimizing lead compounds.[7][8] By simulating molecular interactions computationally, we can prioritize candidates for synthesis and experimental testing, generate hypotheses about structure-activity relationships (SAR), and gain atomic-level insights into binding mechanisms that are often difficult to capture through experimental methods alone.[9]

The Subject Compound: this compound

The compound this compound exists in tautomeric equilibrium with 8-Fluoro-1,2-dihydroisoquinolin-1-one.[10] This is a critical consideration for in silico modeling, as the protonation state and tautomeric form can significantly impact the hydrogen bonding patterns and overall binding mode. For our study, we will proceed with the -ol tautomer, while acknowledging that a comprehensive analysis should evaluate multiple relevant forms. The PubChem database serves as an excellent initial resource for obtaining the compound's structure and basic properties.[10][11]

The Biological Target: PARP1

Poly (ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[5] In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutations), inhibition of PARP1 leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality.[4][6] This makes PARP1 a validated and high-value target for cancer therapy.[5]

Workflow Overview

Our computational investigation will follow a multi-stage, validated workflow designed to progressively refine our understanding of the ligand-protein interaction. This approach begins with a broad search for potential binding poses and culminates in a detailed, dynamic analysis of the most probable binding mode and its associated energetics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Combinations of ATR, Chk1 and Wee1 Inhibitors with Olaparib Are Active in Olaparib Resistant Brca1 Proficient and Deficient Murine Ovarian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 8-Fluoro-1,2-dihydroisoquinolin-1-one | C9H6FNO | CID 45090798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of isoquinolin-1-ol derivatives

An In-Depth Technical Guide to the Discovery and History of Isoquinolin-1-ol Derivatives

Abstract

The isoquinolin-1-one scaffold, the core of isoquinolin-1-ol derivatives, is a privileged heterocyclic motif that has captivated chemists and pharmacologists for over a century. Its journey from a laboratory curiosity to a cornerstone of modern drug discovery is a compelling narrative of evolving synthetic strategies, deepening mechanistic understanding, and expanding biological applications. This technical guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will traverse the timeline from the foundational classical syntheses of the early 20th century to the sophisticated, atom-economical transition-metal-catalyzed reactions of today. By examining the causality behind these methodological shifts and detailing key experimental protocols, this guide aims to equip the modern scientist with a comprehensive historical and practical understanding of this vital chemical entity.

The Genesis: Discovery and Early Synthetic Endeavors

While the parent isoquinoline was first isolated from coal tar in 1885, the story of its 1-oxo derivative begins at the turn of the 20th century.[1] The isoquinolin-1-ol core exists in tautomeric equilibrium with its more stable lactam form, isoquinolin-1(2H)-one, also known as isocarbostyril. Spectroscopic and crystallographic evidence overwhelmingly confirms that the equilibrium lies heavily toward the lactam form, which exists as a nearly planar molecule and forms stable hydrogen-bonded dimers in the solid state.[2][3]

The first major breakthrough in the deliberate synthesis of this scaffold was the Gabriel-Colman Rearrangement , reported in 1900.[4] This reaction provided a novel pathway to substituted 4-hydroxyisoquinolin-1(2H)-ones through the base-induced ring expansion of phthalimido esters.

Foundational Chemistry: The Gabriel-Colman Rearrangement

The ingenuity of the Gabriel-Colman rearrangement lies in its use of a strong base (an alkoxide) to transform a readily available phthalimido ester into the more complex isoquinolinone ring system.[4][5] The reaction's success hinges on the presence of an enolizable α-hydrogen on the ester group, which is crucial for the intramolecular cyclization.[4]

Mechanistic Rationale: The accepted mechanism proceeds not via a direct attack of the generated carbanion on the imide carbonyl, but through a two-step sequence analogous to a Dieckmann condensation.[6][7]

-

Ring Opening: The alkoxide base first attacks one of the phthalimide carbonyls, leading to the opening of the five-membered ring to form a phthalamic ester intermediate.

-

Intramolecular Cyclization (Dieckmann-type): The alkoxide then deprotonates the α-carbon of the ester, generating an enolate. This enolate subsequently attacks the ester carbonyl derived from the other half of the original phthalimide, cyclizing to form a six-membered ring and displacing the alkoxide.

-

Tautomerization: The resulting β-keto ester rapidly tautomerizes to the more stable 4-hydroxyisoquinolin-1(2H)-one product.

This causality—leveraging the acidity of the α-hydrogen and the electrophilicity of the ester carbonyls in a sequential manner—provided the first reliable and rational entry into this class of compounds.

Experimental Protocol: Gabriel-Colman Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate

This protocol is based on the principles described for the rearrangement of N-phthalimidoglycine ethyl ester.[4]

Materials:

-

N-phthalimidoglycine ethyl ester

-

Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction Initiation: To the sodium ethoxide solution, add N-phthalimidoglycine ethyl ester (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates. The pH should be approximately 2-3.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield the pure 4-hydroxyisoquinoline-3-carboxylate derivative. A reported yield for a similar transformation is ~91%.[4]

Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the hydroxy group and the isoquinolinone ring protons will confirm the successful rearrangement.

The Natural World Intervenes: Isocarbostyril Alkaloids

For several decades, isoquinolin-1-ones remained primarily in the domain of synthetic chemistry. This changed dramatically in 1967 with the isolation of narciclasine from Narcissus bulbs.[8] This discovery unveiled a new class of potent, biologically active natural products, the Amaryllidaceae isocarbostyril alkaloids. Other prominent members of this family, such as pancratistatin and lycoricidine, were subsequently isolated.[9] These compounds exhibited significant antitumor activity, sparking immense interest in their synthesis and derivatization as potential anticancer agents.[8][9] The natural occurrence of these complex, highly functionalized isoquinolin-1-one cores provided a powerful impetus for the development of new and more sophisticated synthetic methodologies.

The Modern Era: Transition-Metal Catalysis

The limitations of classical methods, which often required harsh conditions and were limited in substrate scope, became apparent as chemists sought to synthesize the complex structures of natural products and build diverse libraries for drug discovery.[10][11] This need for greater efficiency, milder conditions, and broader functional group tolerance drove the transition to modern catalytic methods. Beginning in the late 20th and early 21st centuries, transition-metal catalysis, particularly using palladium (Pd) and rhodium (Rh), revolutionized the synthesis of the isoquinolin-1-one scaffold.

The Logic of C-H Activation and Annulation

The dominant modern strategy involves the transition-metal-catalyzed C-H activation of a benzamide derivative, followed by annulation (ring-forming reaction) with an alkyne or other coupling partner.[12][13]

Causality of the Catalytic Cycle:

-

Directed C-H Activation: The reaction is initiated by the coordination of a directing group on the benzamide substrate (e.g., an N-methoxy or N-pivaloyloxy group) to the metal center (e.g., Rh(III) or Pd(II)). This coordination positions the metal catalyst in close proximity to the ortho C-H bond of the benzene ring, facilitating its cleavage to form a five-membered metallacycle intermediate. This is the key step that provides high regioselectivity.

-

Alkyne Insertion: The alkyne coupling partner then coordinates to the metal center and inserts into the metal-carbon bond of the metallacycle, forming an expanded seven-membered metallacycle.

-

Reductive Elimination: The final C-N bond is formed via reductive elimination from the metal center, which releases the isoquinolin-1-one product and regenerates the active catalyst (or a precursor that re-enters the catalytic cycle after re-oxidation).

This catalytic approach is highly atom-economical and allows for the construction of densely functionalized isoquinolinones from simple, readily available starting materials.

Comparative Data: Classical vs. Modern Synthesis

The evolution in synthetic strategy is clearly reflected in the reaction conditions and yields.

| Method | Era | Key Reagents | Conditions | Typical Yields | Key Advantages/Disadvantages |

| Gabriel-Colman | Classical | Phthalimido ester, NaOR | Reflux in alcohol | 80-95%[4] | (+): Good yields for specific substrates. (-): Requires multi-step substrate prep, harsh basic conditions. |

| Rh(III)-Catalyzed Annulation | Modern | N-Pivaloyloxybenzamide, Alkyne, [Cp*RhCl₂]₂, AgSbF₆ | 40-80 °C, DCE | 75-95%[11][13] | (+): High atom economy, broad substrate scope, mild conditions. (-): Requires expensive noble metal catalyst. |

| Pd(0)-Catalyzed Coupling | Modern | Isoquinolin-1(2H)-one, Bromo-difluoroacetate, Pd₂(dba)₃ | 100 °C, Dioxane | 60-90%[14] | (+): Enables direct C-4 functionalization of pre-formed ring. (-): Catalyst sensitivity, specific to C-H functionalization. |

| Cu-Mediated Coupling | Modern | 2-Iodobenzamide, Alkyne, Cu(OAc)₂ | 100 °C, PEG-400 | 75-85%[10] | (+): Uses inexpensive copper catalyst, greener solvent. (-): Can sometimes lead to regioisomeric byproducts. |

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3,4-Disubstituted Isoquinolin-1(2H)-one

This protocol is representative of modern C-H activation/annulation strategies.[11][12]

Materials:

-

N-Pivaloyloxybenzamide derivative (1.0 eq)

-

Internal Alkyne (e.g., diphenylacetylene) (1.2 eq)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

1,2-Dichloroethane (DCE) as solvent

Procedure:

-

Vessel Preparation: To an oven-dried reaction tube, add the N-pivaloyloxybenzamide (0.2 mmol), [Cp*RhCl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol).

-

Inert Atmosphere: Seal the tube with a septum and purge with dry nitrogen or argon for 5 minutes.

-

Reagent Addition: Add the internal alkyne (0.24 mmol) followed by anhydrous DCE (1.0 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath or heating block at 80 °C and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure isoquinolin-1(2H)-one product. Yields for such reactions are typically in the 80-95% range.[11][13]

Self-Validation: The structural confirmation of the product is achieved through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS). The regiochemistry of the annulation can be confirmed using 2D NMR techniques like NOESY to establish through-space proximity between substituents.

Conclusion and Future Outlook

The history of isoquinolin-1-ol derivatives is a microcosm of the evolution of organic synthesis. From the stoichiometric, high-temperature rearrangements of the classical era to the elegant, mild, and highly selective catalytic transformations of today, the drive has been toward greater efficiency, control, and complexity. The initial discovery of this scaffold was a synthetic achievement; its rediscovery in nature as a potent bioactive agent propelled it into the forefront of medicinal chemistry.

Today, research continues to push the boundaries. The development of enantioselective syntheses, the use of greener and more sustainable catalysts like copper, and the application of photocatalysis and electrochemistry are the new frontiers.[10][15][16] As our understanding of biological pathways deepens, the isoquinolin-1-one core will undoubtedly continue to serve as a master key, unlocking new therapeutic possibilities for decades to come.

References

-

Chary, R. G., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. Chemical Communications, 50(51), 6797-6800.

-

Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.

-

Vorobyeva, D. V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8488.

-

ResearchGate. (n.d.). Synthesis of isoquinolinone derivatives by Rh (III)-catalyzed C–H functionalization of N-ethoxybenzamides.

-

Li, G., et al. (2019). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 24(17), 3073.

-

Zhu, Y.-Q., et al. (2020). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. Advanced Synthesis & Catalysis.

-

Chary, R. G., et al. (2014). A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. Semantic Scholar.

- Stuart, D. R., & Fagnou, K. (2007). The Catalytic Cross-Coupling of Unactivated Arenes. Science, 316(5828), 1172-1175.

-

Vorobyeva, D. V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PubMed.

-

Chen, Y., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters.

-

ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation.

-

Wikipedia. (n.d.). Isoquinoline.

-

Pardo, J., et al. (2007). A general rhodium-catalyzed oxidative coupling reaction between internal alkynes and aryl aldimines. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Gabriel–Colman rearrangement.

-

Wikipedia. (n.d.). Gabriel synthesis.

-

Slideshare. (n.d.). Gabriel colman rearrment.

-

Sarlah, D., et al. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. Journal of the American Chemical Society.

-

Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines.

-

Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

-

Wang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports.

-

PubChem. (n.d.). 1(2H)-Isoquinolinone.

-

Kornienko, A., & Evidente, A. (2008). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents. PMC.

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

-

Sarlah, D., et al. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. PubMed.

-

Petrova, R., et al. (2007). Isoquinolin-1(2H)-one. Acta Crystallographica Section E.

-

Chauhan, P. M. S., et al. (2012). Synthesis of Isoquinolin-1(2H)-ones via Pd-Catalyzed Isocyanide Coupling. Synfacts.

-

Fariña, F., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC.

-

ResearchGate. (n.d.). Mechanistic evidence of a Gabriel Colman-type rearrangement.

-

ResearchGate. (n.d.). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents.

-

Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry.

-

Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate.

-

ResearchGate. (n.d.). Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis.

-

Wozniak, K., & Capan, V. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. PubMed.

-

El-Faham, A., et al. (2020). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.

-

Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PMC.

-

Mohammed, S. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PubMed.

-

ResearchGate. (n.d.). A Novel Synthesis of 1-Substituted 2H-Isoquinolin-3-ones.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Gabriel colman rearrgment | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroisoquinolin-1-ol

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4] The focus of this technical guide is 8-Fluoroisoquinolin-1-ol, a compound whose therapeutic potential has yet to be fully elucidated. Based on extensive analysis of its structural features, particularly its isoquinolin-1-ol core, this document outlines the most probable therapeutic targets and provides a comprehensive roadmap for their experimental validation.

The isoquinolin-1-ol nucleus is a tautomeric form of isoquinolin-1(2H)-one. This structural motif is a cornerstone of numerous potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic integrity.[5][6] The introduction of a fluorine atom at the 8-position is a strategic modification. Fluorine's high electronegativity and small size can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7][8] These properties make this compound a compelling candidate for targeted therapies, particularly in oncology.

This guide will primarily focus on Poly(ADP-ribose) polymerase 1 (PARP-1) as the most promising therapeutic target for this compound. We will delve into the mechanism of action, the concept of synthetic lethality, and provide detailed protocols for a rigorous validation workflow.

I. Primary Therapeutic Target: Poly(ADP-ribose) Polymerase 1 (PARP-1)

A. Rationale for PARP-1 as a Target

PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][9] Upon detecting a break, PARP-1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[5]

Inhibition of PARP-1's enzymatic activity leads to the accumulation of unrepaired SSBs.[6] While healthy cells can tolerate this to some extent by utilizing other DNA repair pathways, cancer cells with specific DNA repair deficiencies are exquisitely sensitive to PARP inhibition. This leads to the powerful therapeutic concept of synthetic lethality .[9][10][11]

B. The Mechanism of Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable.[9][10] The most well-established example of synthetic lethality in the context of PARP inhibitors involves tumors with mutations in the BRCA1 or BRCA2 genes.[9][10][12]

BRCA1 and BRCA2 are essential for the homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand DNA breaks (DSBs).[9] When PARP is inhibited in a BRCA-deficient cell, the accumulation of unrepaired SSBs leads to the formation of DSBs during DNA replication.[6][13] With a compromised HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, apoptotic cell death.[13]

This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of the clinical success of PARP inhibitors.

C. The Role of the Isoquinolin-1-ol Scaffold and 8-Fluoro Substitution

The isoquinolin-1-ol (isoquinolinone) scaffold has been identified as a highly effective pharmacophore for PARP-1 inhibition.[5][14] It mimics the nicotinamide moiety of NAD+, the natural substrate of PARP-1, and competitively binds to the enzyme's active site.

The introduction of a fluorine atom at the 8-position can further enhance the therapeutic potential of the molecule in several ways:

-

Increased Potency: Fluorine's electron-withdrawing nature can influence the electronic environment of the isoquinoline ring, potentially leading to stronger interactions with key residues in the PARP-1 active site.[15][16]

-

Improved Pharmacokinetics: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the compound's half-life and bioavailability.[4][7]

-

Enhanced Cell Permeability: The lipophilicity introduced by the fluorine atom can improve the compound's ability to cross cell membranes and reach its intracellular target.[15][16]

D. Visualizing the PARP-1 Inhibition Pathway and Synthetic Lethality

Caption: Mechanism of PARP-1 inhibition and synthetic lethality.

II. Experimental Validation Workflow

A systematic and rigorous experimental approach is essential to validate PARP-1 as the therapeutic target of this compound. The following workflow outlines the key experiments, from initial biochemical assays to cell-based functional screens.

A. Workflow Overview

Caption: Experimental workflow for validating PARP-1 inhibition.

B. Detailed Experimental Protocols

1. Phase 1: PARP-1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on PARP-1 enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: A fluorometric assay that measures the consumption of NAD+ is recommended for high-throughput screening.[17][18]

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound serial dilutions in DMSO

-

Fluorescent plate reader

-

384-well black plates

-

NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

Protocol:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in PARP assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a PARP-1 enzyme/activated DNA mixture in PARP assay buffer.

-

Prepare a 5X solution of β-NAD+ in PARP assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 10 µL of the PARP-1 enzyme/activated DNA mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a plate reader.

-

Plot the percentage of PARP-1 inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

2. Phase 2: Cellular PARylation Assays

Objective: To confirm that this compound inhibits PARP-1 activity within a cellular context.

Methodologies:

-